physicochemical properties of dimethylphosphinic acid
physicochemical properties of dimethylphosphinic acid
An In-depth Technical Guide on the Physicochemical Properties of Dimethylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core . The information is compiled from various scientific sources to support research and development activities. Quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies.
Chemical Identity and Structure
Dimethylphosphinic acid is an organophosphorus compound and the simplest member of the dialkylphosphinic acids.[1] It is characterized by a tetrahedral phosphorus atom bonded to two methyl groups, a hydroxyl group, and a doubly bonded oxygen atom.
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IUPAC Name: dimethylphosphinic acid[2]
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CAS Number: 3283-12-3[2]
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InChI Key: GOJNABIZVJCYFL-UHFFFAOYSA-N[2]
Physicochemical Properties
The key are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
Table 1: Core Physicochemical Properties of Dimethylphosphinic Acid
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid/powder. | [3] |
| Melting Point | 85-89 °C | [3] |
| Boiling Point | 377 °C (Predicted) | [3] |
| Density | 1.130 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 2.85 - 3.08 (Calculated) | [4] |
| 2.90 ± 0.50 (Predicted) | [3] | |
| Solubility | Soluble in water and organic solvents. | [4] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and characterization of dimethylphosphinic acid.
Table 2: Spectroscopic Data for Dimethylphosphinic Acid
| Technique | Description | Source(s) |
| ¹H NMR | Spectrum available (400 MHz in CDCl₃). | [2][5] |
| ¹³C NMR | Spectrum available (in CDCl₃). | [2][6] |
| ³¹P NMR | Solid-state ³¹P NMR has been used to study its adsorption on surfaces like goethite. | [7] |
| Infrared (IR) Spectroscopy | Spectra for gaseous and polycrystalline samples have been reported. | [2][8] |
| Mass Spectrometry (MS) | GC-MS data is available, showing a molecular ion peak at m/z 94. | [2][9] |
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results and for the development of new analytical techniques.
Synthesis Protocol: Free Radical Addition
A general method for synthesizing dialkylphosphinic acids involves the free radical addition of sodium hypophosphite to an alkene.[10] This approach offers advantages such as mild reaction conditions and is suitable for large-scale production.[10] A specific patented method for a structurally related compound provides a practical example of this workflow.[11]
Objective: To synthesize a dialkylphosphinic acid via a free-radical-initiated reaction.
Materials:
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Sodium hypophosphite (NaH₂PO₂)
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Alkene (e.g., Diisobutene for bis(2,4,4-trimethylpentyl) phosphinic acid)[11]
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Acetic acid (solvent)[11]
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Azobisisobutyronitrile (AIBN, radical initiator)[11]
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Sodium hydroxide solution (for washing)
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Acid (for acidification, e.g., HCl)
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Standard laboratory glassware and heating/stirring equipment
Procedure:
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Dissolution: Dissolve sodium hypophosphite in acetic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
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Alkene Addition: Add the corresponding alkene (e.g., diisobutene) to the solution.[11]
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Initiator Addition: Under normal pressure and at room temperature, add a solution of the radical initiator (AIBN) dropwise to the reaction mixture.[11]
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Reflux: After the initial addition, heat the mixture to reflux. The reaction is typically maintained under reflux for several hours (e.g., 8-12 hours).[11]
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Work-up: After the reaction is complete, cool the mixture to room temperature.
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Washing: Perform an alkaline wash (e.g., with NaOH solution) to remove unreacted starting materials and acidic byproducts.
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Acidification: Acidify the aqueous layer to precipitate the dialkylphosphinic acid product.
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Isolation: Isolate the product via filtration, followed by dehydration and vacuum rotary evaporation to yield the final pure product.[11]
Caption: Generalized workflow for the synthesis of dialkylphosphinic acids.
pKa Determination Protocol: NMR Titration
The acid dissociation constant (pKa) can be determined accurately using Nuclear Magnetic Resonance (NMR) titration. This method relies on monitoring the change in the chemical shift (δ) of a specific nucleus (e.g., ¹H or ³¹P) as a function of pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.[12]
Objective: To determine the pKa of dimethylphosphinic acid in an aqueous solution.
Materials:
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Dimethylphosphinic acid
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Deuterated water (D₂O) or a suitable aqueous buffer system
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Standard acid (e.g., HCl) and base (e.g., NaOH) solutions for pH adjustment
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NMR spectrometer
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pH meter calibrated for the appropriate solvent system
Procedure:
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Sample Preparation: Prepare a series of NMR samples, each containing a fixed concentration of dimethylphosphinic acid in the chosen solvent system (e.g., D₂O).
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pH Adjustment: Carefully adjust the pH of each sample to a different, known value spanning a range of approximately 4 pH units centered around the expected pKa (e.g., from pH 1 to pH 5 for dimethylphosphinic acid).
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NMR Acquisition: Acquire an NMR spectrum (e.g., ¹H or ³¹P) for each sample under identical experimental conditions (temperature, etc.).
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Data Analysis: a. Identify a resonance signal that shows a significant chemical shift change with pH. For dimethylphosphinic acid, the methyl protons or the phosphorus nucleus are suitable probes. b. Record the precise chemical shift (δ) for this signal from each spectrum. c. Plot the measured chemical shift (δ) on the y-axis against the corresponding pH value on the x-axis.
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pKa Determination: The resulting plot will be a sigmoidal titration curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal.[12] This can be found by fitting the data to the Henderson-Hasselbalch equation or by finding the maximum of the first derivative of the curve.
Chemical Behavior and Visualization
Acidic Dissociation
As an acid, dimethylphosphinic acid donates a proton in aqueous solution to establish an equilibrium with its conjugate base, the dimethylphosphinate anion. The position of this equilibrium is defined by its pKa value.
Caption: Dissociation equilibrium of dimethylphosphinic acid in water.
References
- 1. Methylphosphinic acid - Wikipedia [en.wikipedia.org]
- 2. Dimethylphosphinic acid | C2H7O2P | CID 76777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DIMETHYLPHOSPHINIC ACID | 3283-12-3 [chemicalbook.com]
- 4. Buy Dimethylphosphinic acid | 16391-06-3 [smolecule.com]
- 5. DIMETHYLPHOSPHINIC ACID(3283-12-3) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. 二甲基膦酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. DIMETHYLPHOSPHINIC ACID(3283-12-3) MS [m.chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CN102020673B - Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure - Google Patents [patents.google.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
